molecular formula C19H22FN5O2 B11673972 7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11673972
M. Wt: 371.4 g/mol
InChI Key: YLZHYYFOULNTQP-UHFFFAOYSA-N
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Description

7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a piperidinyl group, and a purine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the fluorobenzyl group and the piperidinyl group to the purine core. Common synthetic routes may involve:

    N-Alkylation: Introduction of the 2-fluorobenzyl group through N-alkylation reactions.

    Cyclization: Formation of the purine core through cyclization reactions.

    Substitution: Introduction of the piperidinyl group through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and piperidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may introduce new functional groups to the fluorobenzyl or piperidinyl moieties.

Scientific Research Applications

7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with modifications at the benzyl and piperidinyl groups. Examples include:

  • 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione lies in the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C19H22FN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-3-7-11-24/h4-5,8-9H,3,6-7,10-12H2,1-2H3

InChI Key

YLZHYYFOULNTQP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4F

Origin of Product

United States

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